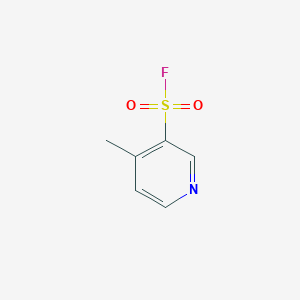
4-Methylpyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137914-42-0 . It has a molecular weight of 175.18 and its IUPAC name is 4-methylpyridine-3-sulfonyl fluoride . The compound is stored at a temperature of -10 degrees .
Molecular Structure Analysis
The InChI code for 4-Methylpyridine-3-sulfonyl fluoride is 1S/C6H6FNO2S/c1-5-2-3-8-4-6 (5)11 (7,9)10/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Methylpyridine-3-sulfonyl fluoride is a liquid at room temperature . It is stored at a temperature of -10 degrees .Aplicaciones Científicas De Investigación
Biochemistry: Probing Enzymatic Functions
4-Methylpyridine-3-sulfonyl fluoride: is utilized in biochemistry as a selective probe for studying enzyme functions. Due to its electrophilic nature, it targets active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . This specificity allows researchers to investigate enzyme mechanisms, substrate binding, and protein interactions within complex biological systems.
Pharmacology: Drug Development
In pharmacology, 4-Methylpyridine-3-sulfonyl fluoride serves as an electrophilic warhead in the design of new drugs. Its balance of reactivity and stability under physiological conditions makes it an ideal candidate for developing targeted therapies . It’s particularly valuable in creating inhibitors that can modulate enzyme activity, offering potential treatments for various diseases.
Organic Synthesis: Fluorosulfonylation Reactions
This compound plays a crucial role in organic synthesis, particularly in fluorosulfonylation reactions. It acts as a precursor for introducing sulfonyl fluoride groups into organic molecules, which is a key step in synthesizing complex compounds with desired properties for further chemical exploration .
Analytical Chemistry: Fluorescent Probes
4-Methylpyridine-3-sulfonyl fluoride: is used in the development of fluorescent probes for analytical chemistry applications. These probes are essential for detecting and quantifying analytes, enabling researchers to conduct sensitive and selective analysis of biological and chemical samples .
Materials Science: Surface Modification
In materials science, 4-Methylpyridine-3-sulfonyl fluoride contributes to the surface modification of materials. Its incorporation into polymers and coatings can enhance material properties such as resistance to solvents, thermal stability, and durability, which are critical for industrial applications .
Environmental Science: Green Chemistry
The compound’s role in environmental science is linked to green chemistry practices. Photochemical and electrochemical strategies for synthesizing sulfonyl fluorides, including 4-Methylpyridine-3-sulfonyl fluoride , are being developed to meet the increasing demands for environmental friendliness and sustainability .
Safety And Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
Direcciones Futuras
Sulfonyl fluorides, including 4-Methylpyridine-3-sulfonyl fluoride, have found widespread applications in various fields. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests potential new applications and research directions for this compound.
Propiedades
IUPAC Name |
4-methylpyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-8-4-6(5)11(7,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVMAZXFMUSURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-3-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

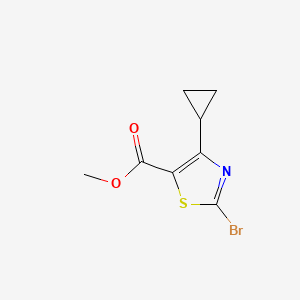
![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)
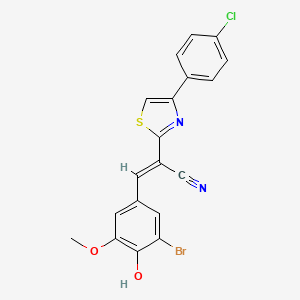
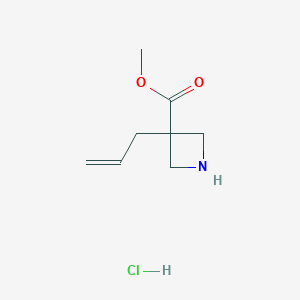
![N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863203.png)
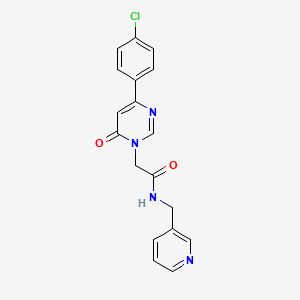
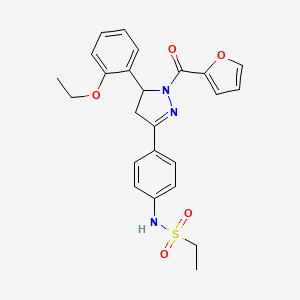
![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)
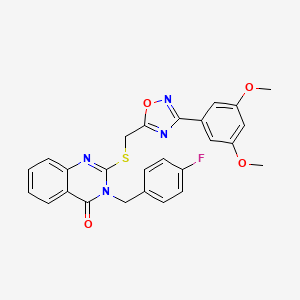
![6-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2863213.png)
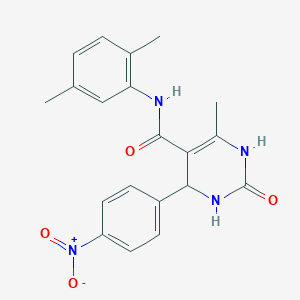
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2863216.png)
![(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2863217.png)
![4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2863219.png)